N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C15H18F3N5O2 and its molecular weight is 357.337. The purity is usually 95%.
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Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. It often starts with the formation of the pyrazole ring through cyclization of appropriate starting materials, followed by subsequent functionalization steps to introduce the cyclopropyl and trifluoromethyl groups. The final steps generally involve amide bond formation and methoxy group introduction.
Industrial production methods: : The industrial production involves scaling up the laboratory synthesis, utilizing efficient and cost-effective methods. This may include optimizing reaction conditions such as temperature, solvent, and catalysts, as well as employing continuous flow reactors for improved yield and safety.
Chemical Reactions Analysis
Types of reactions: : This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common reagents and conditions: : Common reagents may include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.
Major products formed: : Products depend on the reaction conditions but can include derivatives with altered functional groups, providing a pathway for structural modification and potentially enhancing its applications.
Scientific Research Applications
Chemistry: : In organic synthesis, it can be used as a building block for designing more complex molecules due to its diverse functional groups.
Biology and Medicine:
Industry: : Used in the development of advanced materials, including polymers and coatings, due to its stable chemical nature and reactivity.
5. Mechanism of Action: The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways. The trifluoromethyl group can enhance its binding affinity and specificity, while the pyrazole ring contributes to its stability and interaction dynamics.
Comparison with Similar Compounds
Uniqueness: : Compared to other similar compounds, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to the combination of its trifluoromethyl and cyclopropyl groups, which confer unique chemical properties.
Similar compounds: : Similar compounds include other pyrazole derivatives with different substituents, such as 3,5-dimethyl-1H-pyrazole and 1-phenyl-3-methyl-1H-pyrazole, which may share some structural features but differ in their reactivity and applications.
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Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O2/c1-22-8-10(14(21-22)25-2)13(24)19-5-6-23-11(9-3-4-9)7-12(20-23)15(16,17)18/h7-9H,3-6H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWBJVHGYBRYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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